molecular formula C14H19BrN2O2S B2846690 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine CAS No. 1608618-07-0

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine

Numéro de catalogue B2846690
Numéro CAS: 1608618-07-0
Poids moléculaire: 359.28
Clé InChI: IZZRKIWXQGZWGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine, also known as BSI-201, is a small molecule inhibitor of poly ADP-ribose polymerase (PARP). PARP is an enzyme that repairs DNA damage in cells. By inhibiting PARP, BSI-201 prevents the repair of DNA damage in cancer cells, leading to their death. BSI-201 has been studied extensively for its potential use in cancer treatment.

Mécanisme D'action

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine works by inhibiting PARP, an enzyme involved in DNA repair. Cancer cells are more reliant on PARP for DNA repair than normal cells, making them more sensitive to PARP inhibition. By inhibiting PARP, 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine prevents the repair of DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has been shown to increase the levels of DNA damage in cancer cells, leading to their death. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, potentially reducing the amount of these treatments needed to achieve a therapeutic effect.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has also been extensively studied in preclinical and clinical settings, providing a wealth of information on its mechanism of action and potential therapeutic applications.
One limitation of 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine is that it may have off-target effects, potentially leading to toxicity in normal cells. It may also have limited effectiveness in certain types of cancer, depending on their specific DNA repair mechanisms.

Orientations Futures

There are several future directions for the study of 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine. One area of research is the development of new PARP inhibitors with improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, allowing for more targeted use of these drugs. Additionally, there is ongoing research into the use of PARP inhibitors in combination with other therapies, such as immunotherapy, to enhance their effectiveness.

Méthodes De Synthèse

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine can be synthesized using a multistep process. The first step involves the reaction of 4-bromobenzaldehyde with ethyl 2-bromoacetate to form ethyl 2-(4-bromophenyl)-2-oxoacetate. This intermediate is then reacted with 4-methylpiperidine-2,6-dione to form 1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine.

Applications De Recherche Scientifique

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has also been studied in clinical trials for the treatment of various types of cancer, including breast, ovarian, and lung cancer.

Propriétés

IUPAC Name

1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2S/c1-11-10-14(16)6-8-17(11)20(18,19)9-7-12-2-4-13(15)5-3-12/h2-5,7,9,11,14H,6,8,10,16H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZRKIWXQGZWGI-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1S(=O)(=O)C=CC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CCN1S(=O)(=O)/C=C/C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromophenyl)ethenesulfonyl]-2-methylpiperidin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.